molecular formula C11H10O4 B13880308 (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate

(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate

Katalognummer: B13880308
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: ODVYREWTACUCIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a formyl group at the 6th position and an acetate group at the 5th position of the dihydrobenzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate involves its interaction with specific molecular targets and pathways. The formyl and acetate groups play crucial roles in modulating the compound’s biological activity. For example, the formyl group can participate in hydrogen bonding and electrostatic interactions with target proteins, while the acetate group can enhance the compound’s solubility and membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate is unique due to the specific positioning of the formyl and acetate groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable candidate for various applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

(6-formyl-2,3-dihydro-1-benzofuran-5-yl) acetate

InChI

InChI=1S/C11H10O4/c1-7(13)15-11-4-8-2-3-14-10(8)5-9(11)6-12/h4-6H,2-3H2,1H3

InChI-Schlüssel

ODVYREWTACUCIA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C2C(=C1)CCO2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.